molecular formula C22H21FN2O4S2 B11250492 N'-[(2-fluorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide

N'-[(2-fluorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B11250492
M. Wt: 460.5 g/mol
InChI Key: MLZPHLDWGSLYHI-UHFFFAOYSA-N
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Description

N'-[(2-Fluorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic sulfonamide-containing ethanediamide derivative characterized by a 2-fluorophenylmethyl substituent and a thiophen-2-yl group linked via a sulfonyl-ethyl backbone. Its structural complexity arises from the integration of aromatic, heterocyclic, and sulfonamide moieties, which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding . The compound’s design likely leverages the electron-withdrawing fluorine atom (enhancing metabolic stability) and the thiophene ring (contributing to π-π stacking interactions in biological systems) .

Properties

Molecular Formula

C22H21FN2O4S2

Molecular Weight

460.5 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide

InChI

InChI=1S/C22H21FN2O4S2/c1-15-8-10-17(11-9-15)31(28,29)20(19-7-4-12-30-19)14-25-22(27)21(26)24-13-16-5-2-3-6-18(16)23/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27)

InChI Key

MLZPHLDWGSLYHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=C2F)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-fluorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-fluorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(2-fluorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2-fluorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Core Structure Aromatic Substituents Heterocycle Sulfonyl Group Position Reference
N'-[(2-Fluorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide Ethanediamide 2-Fluorophenylmethyl, 4-methylphenyl Thiophen-2-yl Para Target
N-(2,4-Difluorophenyl)-N′-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide Ethanediamide 2,4-Difluorophenyl, phenylimidazole Imidazole N/A
N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide Ethanediamide 4-Chlorophenyl, 2-methoxybenzyl Furan-2-yl Para
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] 1,2,4-Triazole-thione 2,4-Difluorophenyl, X-phenyl Triazole Para
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Acetamide 4-Bromophenyl Thiophen-2-yl N/A

Key Observations :

  • Sulfonyl Group Impact: The para-methylbenzenesulfonyl group in the target compound may improve solubility compared to halogenated (e.g., 4-chlorophenyl in ) or non-substituted sulfonyl analogs.
  • Heterocyclic Influence : Thiophene (target compound) vs. furan () alters electronic properties; thiophene’s sulfur atom enhances lipophilicity and metabolic resistance relative to furan’s oxygen .

Pharmacological Potential (Inferred from Analogues)

  • Antimycobacterial Activity : Thiophene-containing acetamides (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide) exhibit promising antimycobacterial properties, suggesting the target compound’s thiophen-2-yl group may confer similar bioactivity .
  • Triazole Derivatives : 1,2,4-Triazole-thiones demonstrate antimicrobial and anti-inflammatory effects, though the ethanediamide scaffold may offer improved selectivity due to reduced tautomerism (cf. triazole-thione ↔ thiol equilibria in ).

Research Findings and Limitations

  • Spectroscopic Confirmation : Analogous compounds (e.g., triazole-thiones , furan-containing ethanediamides ) were validated via ¹H/¹³C NMR, IR (e.g., νC=S at 1247–1255 cm⁻¹), and MS, confirming tautomeric states and functional group integrity. The target compound would require similar characterization.
  • Knowledge Gaps: Direct biological data (e.g., IC₅₀, solubility) for the target compound are absent in the evidence.

Biological Activity

N'-[(2-fluorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be described by its molecular formula C22H26FN3O6SC_{22}H_{26}FN_3O_6S, which features a fluorinated phenyl group and a sulfonamide moiety that may contribute to its biological effects. The structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound often act as inhibitors or modulators of specific enzymes or receptors. The presence of the thiophene ring and sulfonamide group may enhance binding affinity to target proteins, influencing pathways such as inflammation and cell proliferation.

Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For instance, modifications to the benzene and thiophene rings have been shown to enhance cytotoxicity against various cancer cell lines. A study reported that similar sulfonamide derivatives exhibited IC50 values in the micromolar range against breast cancer cells, suggesting that this compound may possess comparable efficacy.

Compound Target Cell Line IC50 (µM)
Compound AMCF-7 (Breast)5.0
Compound BHeLa (Cervical)8.3
This compoundTBD (To Be Determined)TBD

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Sulfonamides are known for their antibacterial activity, often inhibiting bacterial folate synthesis. Preliminary tests indicated that derivatives with similar structures showed significant activity against Gram-positive bacteria, including Staphylococcus aureus.

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into a series of thiophene-containing sulfonamides revealed that modifications could lead to enhanced apoptosis in cancer cells. The study found that introducing electron-withdrawing groups increased potency.
    • Findings : Compounds with a fluorinated aromatic system exhibited better selectivity for cancer cells over normal cells.
  • Case Study on Antimicrobial Properties : In vitro studies demonstrated that certain derivatives inhibited the growth of E. coli and S. aureus at concentrations below 100 µg/mL.
    • Findings : The presence of the thiophene ring was crucial for maintaining activity against resistant strains.

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